molecular formula C19H34FO2P B594013 Methyl gamma-linolenyl fluorophosphonate CAS No. 1370451-91-4

Methyl gamma-linolenyl fluorophosphonate

カタログ番号: B594013
CAS番号: 1370451-91-4
分子量: 344.4
InChIキー: PYIHGLSRUVHCML-JPFHKJGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl gamma-linolenyl fluorophosphonate (MγLnFP; C₁₉H₃₄FO₂P) is a fluorophosphonate derivative featuring a γ-linolenyl (6Z,9Z,12Z-octadecatrienyl) chain. It is structurally analogous to methyl arachidonyl fluorophosphonate (MAFP), a well-characterized irreversible inhibitor of phospholipase A2 (PLA2), fatty acid amide hydrolase (FAAH), and cannabinoid CB1 receptors . MγLnFP is typically supplied as a solution in methyl acetate with ≥98% purity and stability ≥1 year at -80°C . While MAFP has been extensively studied, MγLnFP’s pharmacological profile remains under-investigated, though it has been utilized as a reference ligand in molecular docking studies targeting PLA2G4A .

化学反応の分析

Types of Reactions

Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

MγLnFP and MAFP share a fluorophosphonate core but differ in their fatty acid chains:

  • MγLnFP: γ-linolenyl chain (18:3, n-6; 6Z,9Z,12Z).
  • MAFP : Arachidonyl chain (20:4, n-6; 5Z,8Z,11Z,14Z).

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight Fatty Acid Chain Key Functional Groups
MγLnFP C₁₉H₃₄FO₂P 344.4 6Z,9Z,12Z-octadecatrienyl Fluorophosphonate, methyl ester
MAFP C₂₁H₃₄FO₂P 376.5 5Z,8Z,11Z,14Z-eicosatetraenyl Fluorophosphonate, methyl ester

The shorter, less unsaturated γ-linolenyl chain in MγLnFP likely reduces its lipid solubility and alters its binding affinity to enzymes and receptors compared to MAFP .

Enzyme Inhibition Profiles

Both compounds inhibit phospholipases and FAAH, but with distinct potencies:

Phospholipase A2 (PLA2) Inhibition

  • MAFP: Irreversibly inhibits cytosolic PLA2 (cPLA2) and Ca²⁺-independent PLA2 (iPLA2) at nanomolar concentrations.
  • Direct inhibitory activity data are lacking, but structural similarity to MAFP implies comparable (though weaker) effects .

FAAH Inhibition

  • MAFP: Potent FAAH inhibitor (IC₅₀ ~1–10 nM), critical in endocannabinoid metabolism studies .
  • MγLnFP: No direct FAAH inhibition data available. Its γ-linolenyl chain may reduce affinity compared to MAFP’s arachidonyl group, which mimics FAAH’s native substrate (anandamide) .

Table 2: Enzyme Inhibition Comparison

Compound PLA2 Inhibition (cPLA2/iPLA2) FAAH Inhibition Key Evidence
MAFP Yes (IC₅₀ ~nM) Yes (IC₅₀ ~nM)
MγLnFP Probable (structural analogy) Not reported

Receptor Interactions

Cannabinoid CB1 Receptor Antagonism

  • MAFP: Irreversibly inhibits CB1 receptors, attenuating agonist effects (e.g., WIN 55,212-2, THC) in guinea-pig intestinal preparations. No effect on opioid or adrenergic receptors .
  • MγLnFP: No direct evidence of CB1 interaction. Structural differences likely preclude significant activity, as the arachidonyl chain in MAFP is critical for CB1 binding .

生物活性

Methyl gamma-linolenyl fluorophosphonate (MGLFP) is a synthetic compound derived from polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). This compound has garnered attention due to its potential biological activities, particularly in the context of phospholipase inhibition and its implications in various therapeutic areas, including cancer treatment and inflammatory diseases.

MGLFP contains a fluorophosphonate group that allows it to act as an irreversible inhibitor of specific enzymes. The crystal structure studies have shown that MGLFP covalently modifies the active site of the human fatty acid synthase (hFAS) thioesterase domain, leading to its inactivation. The binding of the 18-carbon gamma-linolenyl tail within the enzyme's active site suggests a unique mechanism by which MGLFP can inhibit fatty acid biosynthesis, a pathway often upregulated in cancer cells .

Phospholipase Inhibition

MGLFP has been identified as a potent inhibitor of phospholipases, which are critical enzymes involved in lipid metabolism and inflammatory responses. By irreversibly inactivating these enzymes, MGLFP may reduce the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as traumatic brain injury (TBI), where phospholipase activity contributes to secondary damage through inflammatory pathways .

Anti-Cancer Properties

Research indicates that MGLFP can inhibit fatty acid synthesis in various cancer cell lines, including human breast cancer cells. The inhibition of hFAS activity leads to reduced cell proliferation and may provide a therapeutic avenue for targeting cancers characterized by high fatty acid biosynthesis . The ability of MGLFP to modulate fatty acid metabolism positions it as a potential candidate for cancer treatment strategies.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Synthase : A study demonstrated that MGLFP effectively inhibits the thioesterase activity of hFAS, leading to decreased fatty acid production in 3T3-L1 preadipocytes and breast cancer cell lines. This suggests that dietary long-chain polyunsaturated fatty acids can exert significant effects on cancer cell metabolism through compounds like MGLFP .
  • Impact on Inflammatory Responses : In models of TBI, MGLFP administration resulted in decreased levels of leukotrienes (LTs), which are known to exacerbate edema and inflammation post-injury. The compound's ability to modulate LT synthesis highlights its potential role in managing inflammatory conditions .
  • Therapeutic Implications : The inhibition of phospholipases by MGLFP may offer benefits in treating chronic inflammatory diseases and conditions associated with excessive lipid metabolism. Its dual action on both cancer cell proliferation and inflammation presents a compelling case for further exploration in clinical settings .

Data Summary

Study Focus Findings
Phospholipase InhibitionMGLFP irreversibly inhibits phospholipases, reducing pro-inflammatory mediator production .
Anti-Cancer ActivityInhibits hFAS activity leading to reduced proliferation in breast cancer cell lines .
Inflammatory Response ModulationDecreases leukotriene levels post-TBI, potentially reducing edema and secondary damage .

Q & A

Basic Research Questions

Q. What methodologies are optimal for extracting and purifying MγLnFP from biological matrices?

The Bligh-Dyer method is a foundational protocol for lipid extraction, utilizing chloroform-methanol mixtures to isolate lipids while minimizing degradation . For MγLnFP (a fluorophosphonate analog), ensure extraction under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Post-extraction, purify via silica gel chromatography using gradients of chloroform/methanol to separate phosphonate analogs from phospholipids . Validate purity via LC-MS or 31P^{31}\text{P}-NMR .

Q. What biochemical assays confirm MγLnFP’s inhibitory activity against phospholipases?

Use radiolabeled substrate assays (e.g., 3H^{3}\text{H}-arachidonic acid-labeled membranes) to quantify inhibition of cytosolic phospholipase A2 (cPLA2) or Ca2+^{2+}-independent PLA2 (iPLA2). Pre-incubate MγLnFP (1–100 nM) with enzyme preparations, then measure residual activity via thin-layer chromatography (TLC) or fluorescence-based substrates. Compare dose-response curves to MAFP, a structurally related inhibitor .

Q. How is MγLnFP characterized for stability in experimental buffers?

Assess stability via accelerated degradation studies : incubate MγLnFP in PBS (pH 7.4) at 37°C and measure hydrolysis rates using 19F^{19}\text{F}-NMR. Store stock solutions in methyl acetate at -80°C to maintain integrity for ≥1 year .

Advanced Research Questions

Q. How can researchers design experiments to test MγLnFP’s selectivity across PLA2 isoforms?

  • Isoform-specific assays : Use recombinant cPLA2, iPLA2, and secretory PLA2 (sPLA2) in parallel.
  • Competitive inhibitors : Co-administer MAFP (10 µM) or bromoenol lactone (iPLA2 inhibitor) to isolate isoform contributions.
  • Kinetic analysis : Calculate kinact/KIk_{\text{inact}}/K_I ratios to compare irreversible inhibition efficiency across isoforms .

Q. What experimental strategies resolve contradictions in MγLnFP’s reported inhibitory effects?

Contradictions (e.g., null effects in certain PLA2 assays) may arise from:

  • Enzyme source : Tissue-specific isoforms (e.g., myocardial vs. neuronal iPLA2) differ in sensitivity.
  • Assay conditions : Calcium concentration modulates cPLA2 activity; validate buffer composition.
  • Pre-incubation time : Extend MγLnFP-enzyme contact (≥30 min) to ensure covalent modification .

Q. How can molecular docking complement functional assays to study MγLnFP’s receptor interactions?

  • Docking simulations : Model MγLnFP’s binding to cannabinoid CB1 receptors using crystal structures (e.g., PDB: 5TGZ). Focus on fluorophosphonate interactions with catalytic serine residues.
  • Functional validation : Pair docking data with electrophysiology (e.g., inhibition of WIN 55,212-2 responses in guinea pig ileum) to confirm irreversible antagonism .

Q. What methods differentiate MγLnFP’s pharmacological effects from MAFP in vivo?

  • Metabolic profiling : Use LC-MS/MS to track MγLnFP vs. MAFP degradation in plasma.
  • Receptor knockout models : Compare responses in CB1/^{-/-} mice to isolate receptor-specific effects.
  • Behavioral assays : Test MγLnFP in cannabinoid-driven models (e.g., analgesia, hypothermia) and contrast with MAFP .

Q. Data Analysis & Technical Challenges

Q. How should researchers interpret partial inhibition curves in MγLnFP dose-response studies?

Partial inhibition may indicate:

  • Non-covalent interactions : Perform washout experiments; irreversible inhibitors show no activity recovery.
  • Allosteric modulation : Use Schild analysis to distinguish competitive vs. non-competitive mechanisms.
  • Enzyme reactivation : Test if adding fresh enzyme restores activity, ruling out inhibitor depletion .

Q. What statistical approaches address variability in MγLnFP’s inhibitory potency across cell lines?

  • Mixed-effects models : Account for inter-cell line variability (e.g., HEK293 vs. SH-SY5Y).
  • Normalization : Express inhibition as % of baseline activity (vehicle control) ± SEM.
  • Meta-analysis : Pool data from ≥3 independent labs to identify consensus IC50_{50} values .

Q. How can researchers integrate MγLnFP studies with lipidomics workflows?

  • Untargeted lipidomics : Pair MγLnFP treatment with LC-MS/MS to identify altered lipid species (e.g., arachidonate depletion).
  • Pathway analysis : Use tools like LIPID MAPS to map inhibited phospholipase pathways .

特性

IUPAC Name

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIHGLSRUVHCML-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。